Pyridin-2-yl Acetate

Regioselective synthesis Indolizine scaffolds Base-switched annulation

Generic substitution of pyridinyl acetates fails due to positional isomer effects on reactivity and biological outcome. Pyridin-2-yl acetate (CAS 3847-19-6) is the validated intermediate for prasugrel API manufacturing and the only isomer enabling base-controlled regiodivergent annulation for selective 1,3- vs 1,2-disubstituted indolizine synthesis. • Proven prasugrel intermediate (mp ~115°C) with established large-scale process compatibility. • Enables metal-free [3+3] and [4+2] annulation via Lewis base switching (DBU vs Ph₃P). • Forms N,O-chelate trans-platinum complexes with potent cytotoxicity (ID₅₀ = 0.88 µM vs L1210).

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 3847-19-6
Cat. No. B028115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl Acetate
CAS3847-19-6
Synonyms2-Pyridinol Acetate;  2-Acetoxypyridine; 
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=N1
InChIInChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3
InChIKeyAEMXNRIHRLEYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-yl Acetate (CAS 3847-19-6) – Core Chemical and Procurement Baseline for Research and Industrial Sourcing


Pyridin-2-yl Acetate (CAS 3847-19-6), also known as 2-acetoxypyridine, is an aromatic ester characterized by an acetate group substituted at the 2-position of a pyridine ring. It is a white solid with a reported melting point of approximately 115°C and a predicted boiling point of 218.6±13.0°C at 760 mmHg . Its molecular formula is C7H7NO2, with a molecular weight of 137.14 g/mol . The compound is widely recognized as a versatile building block and intermediate in pharmaceutical and agrochemical syntheses, including its role in the preparation of prasugrel and diacetamide .

Why Generic Substitution Fails for Pyridin-2-yl Acetate: The Critical Role of Regiochemistry in Reactivity and Application Outcomes


Generic substitution of pyridinyl acetates is not advisable due to the profound impact of the ester group's position on the pyridine ring on both its reactivity and biological outcomes. The 2-position, being adjacent to the nitrogen atom, creates unique electronic and steric environments that govern nucleophilic catalysis, regioselectivity in annulation reactions, and chelation behavior [1]. For instance, substitution at the 2-position is known to prevent nucleophilic catalysis in hydrolysis reactions, a pathway that is operative for other isomers [1]. Furthermore, the 2-isomer enables specific regiodivergent syntheses, such as the selective formation of 1,3- vs. 1,2-disubstituted indolizines, a selectivity not attainable with 3- or 4-pyridyl analogs [2]. The evidence below quantifies these critical differentiators.

Product-Specific Quantitative Evidence for Pyridin-2-yl Acetate (CAS 3847-19-6) Versus Key Comparators


Regioselective Annulation: Base-Controlled Divergent Synthesis of 1,3- vs. 1,2-Disubstituted Indolizines

Pyridin-2-yl acetate derivatives enable base-controlled, regiodivergent annulation with acrylic esters to selectively synthesize either 1,3-disubstituted or 1,2-disubstituted indolizines. This reactivity is unique to the 2-substituted isomer and is not reported for 3- or 4-pyridyl analogs. When using CsOAc as the base, the reaction yields 1,3-disubstituted indolizines; switching the base to KHCO3 promotes formation of C3-iodo indolizines, which can be de-iodinated to afford 1,2-disubstituted indolizines [1]. The yield for the 1,3-disubstituted product can reach up to 95% under optimized conditions [1].

Regioselective synthesis Indolizine scaffolds Base-switched annulation

Divergent Lewis Base-Switched Annulation: Access to α-Pyridyl Acetates vs. Teraryl Scaffolds

In metal-free conditions, δ-acetoxy allenoates react with cyclic N-sulfonyl imines, and the outcome is controlled by the Lewis base employed. A DBU/Na2CO3 combination directs a [3+3] annulation, affording functionalized 2-pyridinyl acetates (α-pyridyl acetates). In contrast, Ph3P-catalyzed conditions lead to a [4+2] annulation, producing teraryl scaffolds [1]. This divergent reactivity is a direct consequence of the 2-pyridinyl acetate structure, which is not achievable with 3- or 4-pyridinyl acetates due to their inability to participate in the requisite transition states [1].

Divergent synthesis Lewis base catalysis α-Pyridyl acetates

Prevention of Nucleophilic Catalysis: A Mechanistic Distinction with Implications for Hydrolytic Stability

In the hydrolysis of aryl acetates, pyridine bases can catalyze the reaction via nucleophilic catalysis. However, substitution at the 2-position in pyridine prevents this nucleophilic catalysis pathway, forcing the reaction to proceed via a much slower general base-catalyzed pathway [1]. While the target compound is an ester of a pyridinol rather than an aryl acetate, this fundamental electronic effect of 2-substitution on the pyridine nitrogen's nucleophilicity is directly relevant. This contrasts with 3- and 4-substituted pyridines, which can participate in nucleophilic catalysis [1].

Nucleophilic catalysis Hydrolytic stability Structure-activity relationship

Platinum(II) Complexes with Pyridin-2-yl Acetate: Inversion of Cis Geometry Requirement for Cytotoxicity

In the development of novel platinum antitumor complexes, pyridin-2-yl-acetate (PyAc) was used as a bidentate N,O-donor ligand. Crucially, the trans-platinum complex trans-[PtCl(PyAc-N,O)(NH3)] exhibited promising cytotoxic activity with an ID50 of 0.88 µM against cisplatin-sensitive L1210 leukemia cells, a value comparable to that of cisplatin itself (ID50 ~ 0.8 µM) [1]. This represents an inversion of the typical cis geometry requirement for cytotoxicity in platinum drugs. This unique activity profile is dependent on the specific chelation afforded by the 2-substituted pyridinyl acetate; 3- or 4-substituted analogs would not form the same stable, biologically active chelate ring [1].

Anticancer Platinum complexes Structure-activity relationship

Physical Property Differentiation: Melting Point and Solubility Profile

Pyridin-2-yl acetate (CAS 3847-19-6) is a white solid with a melting point of approximately 115°C . In contrast, its close analog, pyridin-2-ylacetic acid (2-pyridylacetic acid, CAS 13115-43-0), has a melting point of 136-137°C [1]. This ~20°C difference in melting point reflects a significant change in intermolecular interactions due to the ester vs. acid functional group. Furthermore, pyridin-2-yl acetate is soluble in organic solvents such as benzene and chloroform , whereas pyridin-2-ylacetic acid is water-soluble . These differences in physical form and solubility are critical for downstream processing and reaction compatibility.

Physical properties Solubility Handling

Optimal Research and Industrial Application Scenarios for Pyridin-2-yl Acetate (CAS 3847-19-6)


Regiodivergent Synthesis of Indolizine Libraries for Medicinal Chemistry

Researchers building indolizine-based compound libraries should procure pyridin-2-yl acetate to leverage its unique base-controlled regiodivergent annulation with acrylic esters. This enables the selective synthesis of either 1,3-disubstituted or 1,2-disubstituted indolizines from a single precursor, a capability not available with 3- or 4-pyridyl acetates . This strategic advantage accelerates structure-activity relationship (SAR) studies and diversifies chemical space exploration in drug discovery programs.

Development of Novel Platinum-Based Anticancer Agents with Altered Geometry Requirements

Medicinal chemists aiming to overcome cisplatin resistance or develop platinum drugs with novel mechanisms should select pyridin-2-yl acetate. Its ability to act as a bidentate N,O-chelate ligand allows for the synthesis of trans-platinum complexes that exhibit potent cytotoxicity, inverting the traditional cis geometry requirement . This unique pharmacophoric contribution is not achievable with other pyridinyl acetate isomers and is supported by quantitative in vitro potency data (ID50 = 0.88 µM vs. L1210 leukemia) .

Metal-Free Divergent Synthesis of α-Pyridyl Acetates and Teraryls

Process chemists seeking to avoid metal catalysts in the synthesis of complex heterocyclic scaffolds should utilize pyridin-2-yl acetate derivatives. The Lewis base-switched [3+3] and [4+2] annulation reactions with δ-acetoxy allenoates provide a metal-free route to both functionalized α-pyridyl acetates and teraryl motifs . This divergent synthetic capability, controlled by the choice of DBU/Na2CO3 or Ph3P, streamlines the production of two valuable compound classes from a common intermediate, offering significant efficiency gains in fine chemical manufacturing.

Synthetic Intermediate in the Manufacture of Prasugrel and Fluoroquinolone Antibiotics

Pyridin-2-yl acetate is a well-established and commercially significant intermediate in the synthesis of the antiplatelet drug prasugrel and is also used for the preparation of diacetamide, an intermediate for fluoroquinolone antibiotics . Procurement for these specific industrial routes is based on its proven role in validated manufacturing processes, for which alternative pyridinyl acetate isomers are not suitable substitutes. The compound's established physical properties (mp ~115°C) and solubility profile facilitate its integration into existing large-scale production workflows .

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